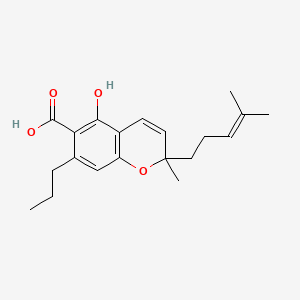
Cannabichromevarinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabichromevarinic acid is a phytocannabinoid found naturally in the cannabis plant. It is one of over 100 variants of cannabinoid chemical compounds that act on cannabinoid receptors. This compound is a propyl cannabinoid and is believed to be non-psychoactive, making it safe for both children and adults .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabichromevarinic acid can be synthesized through the combination of geranyl pyrophosphate and olivetolic acid to produce cannabigerolic acid. The enzyme cannabichromenic acid synthase can then cyclize cannabigerolic acid to form this compound .
Industrial Production Methods: Industrial production of this compound can involve the use of microorganisms and fermentation processes. Specific enzymes such as acyl activating enzyme, polyketide synthase, olivetolic acid cyclase, and prenyltransferase are utilized in these processes .
Chemical Reactions Analysis
Types of Reactions: Cannabichromevarinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include sulfuric acid, muriatic acid, and acetic acid. The conditions often involve specific pH levels and temperatures to facilitate the reactions .
Major Products Formed: The major products formed from these reactions can include other cannabinoids and their derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cannabichromevarinic acid has shown promise in various scientific research applications:
Chemistry: It is used in the study of cannabinoid biosynthesis and the development of synthetic cannabinoids.
Biology: Research has focused on its role in the endocannabinoid system and its interactions with cannabinoid receptors.
Industry: It is used in the production of medical marijuana and other cannabis-derived products.
Mechanism of Action
Cannabichromevarinic acid is similar to other varinic acid cannabinoids such as cannabigerovarinic acid, cannabidivarinic acid, and tetrahydrocannabivarinic acid. These compounds share an elongated chemical structure that facilitates diverse interactions with biological targets. this compound is unique in its specific interactions with cannabinoid receptors and its potential therapeutic applications .
Comparison with Similar Compounds
- Cannabigerovarinic acid
- Cannabidivarinic acid
- Tetrahydrocannabivarinic acid
Cannabichromevarinic acid stands out due to its non-psychoactive nature and its potential use in treating neurological disorders.
Biological Activity
Cannabichromevarinic acid (CBCVA) is a lesser-known cannabinoid derived from the Cannabis sativa plant. As research into cannabinoids expands, CBCVA has garnered attention for its potential therapeutic properties. This article explores the biological activity of CBCVA, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of CBCVA
CBCVA is a carboxylic acid form of cannabichromevarin (CBCV), which is structurally related to other cannabinoids such as cannabichromene (CBC) and cannabigerol (CBG). It is predominantly found in young leaves of Cannabis and exhibits various biological activities that may contribute to its therapeutic potential.
1. Anticonvulsant Activity
Research indicates that CBCVA demonstrates anticonvulsant properties. In a study using a mouse model of Dravet syndrome, CBCVA significantly increased the temperature threshold for seizures, suggesting its potential utility in treating refractory childhood epilepsy . The pharmacokinetic profile showed substantial brain penetration, which is critical for efficacy in neurological conditions.
2. Anti-Inflammatory Properties
CBCVA has been reported to possess anti-inflammatory effects. In animal models, it was shown to reduce inflammation markers and tissue damage associated with colitis and other inflammatory conditions . The mechanism may involve modulation of the endocannabinoid system, particularly through interactions with cannabinoid receptors.
3. Antimicrobial Activity
Preliminary studies suggest that CBCVA exhibits antibacterial activity against various pathogens. Its effectiveness may be comparable to other cannabinoids, with strong activity noted against gram-positive bacteria . This aspect highlights the potential for CBCVA in developing natural antimicrobial agents.
TRP Channel Modulation
CBCVA may also interact with transient receptor potential (TRP) channels, which are implicated in pain perception and inflammation. For instance, related compounds have been identified as agonists or antagonists at TRPV1 and TRPM8 channels, suggesting a possible pathway for pain relief and anti-inflammatory effects .
Table: Summary of Biological Activities of CBCVA
Properties
CAS No. |
64898-02-8 |
|---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-propylchromene-6-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-5-7-14-12-16-15(18(21)17(14)19(22)23)9-11-20(4,24-16)10-6-8-13(2)3/h8-9,11-12,21H,5-7,10H2,1-4H3,(H,22,23) |
InChI Key |
OIVPAQDCMDYIIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















